REACTION_CXSMILES
|
[CH2:1]1O[C:4]([N:8]2[CH2:14][CH:13]3[CH2:15][CH:10]([CH2:11][C:12]3=[O:16])[CH2:9]2)([O:5]CC)[O:3][CH2:2]1>S(=O)(=O)(O)O>[O:16]=[C:12]1[CH2:11][CH:10]2[CH2:15][CH:13]1[CH2:14][N:8]([C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH2:9]2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate ethylene ketal
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
C1COC(OCC)(N2CC3CC(C(C2)C3)=O)O1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
to stir for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
distilled on a Kugelrohr apparatus (0.2 mm Hg, 132-162° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2CN(CC(C1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.49 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |